9-cis-Retinyl Oleate-[d17]

Stable isotope labeling Mass spectrometry Retinoid metabolism

9-cis-Retinyl Oleate-[d17] (CAS 1795134-64-3) is a stable isotope-labeled analog of the endogenous retinyl ester 9-cis-retinyl oleate, in which seventeen deuterium atoms are incorporated exclusively at positions 11 through 18 of the oleate fatty acyl chain. The unlabeled parent compound (CAS 79433-57-1, MW 550.90 Da) is a fatty acid ester of 9-cis-retinol found predominantly in the retina and serves as a metabolic precursor to 9-cis-retinoic acid, the endogenous ligand for retinoid X receptors (RXRs).

Molecular Formula C38H62O2
Molecular Weight 550.9 g/mol
Cat. No. B12296962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinyl Oleate-[d17]
Molecular FormulaC38H62O2
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14+,25-22+,29-28+,33-24+,34-30+
InChIKeyFXKDHZXYYBPLHI-BJZMZYDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis-Retinyl Oleate-[d17]: A Position-Specific Deuterated Retinyl Ester Internal Standard for Retinoid Quantification and Visual Cycle Research


9-cis-Retinyl Oleate-[d17] (CAS 1795134-64-3) is a stable isotope-labeled analog of the endogenous retinyl ester 9-cis-retinyl oleate, in which seventeen deuterium atoms are incorporated exclusively at positions 11 through 18 of the oleate fatty acyl chain . The unlabeled parent compound (CAS 79433-57-1, MW 550.90 Da) is a fatty acid ester of 9-cis-retinol found predominantly in the retina and serves as a metabolic precursor to 9-cis-retinoic acid, the endogenous ligand for retinoid X receptors (RXRs) [1]. The deuterated analog (C38H45D17O2, MW 568.00 Da) exhibits a monoisotopic mass shift of +17.10 Da relative to the unlabeled form, rendering it suitable as an internal standard for liquid chromatography–mass spectrometry (LC-MS) applications . The compound belongs to the retinyl ester subclass of retinoids and is primarily intended for research use as an analytical reference material [2].

Why Generic Substitution Risks Analytical Failure When Selecting 9-cis-Retinyl Oleate-[d17]


Substituting 9-cis-Retinyl Oleate-[d17] with a structurally related deuterated retinoid—such as 9-cis-Retinol-d5, all-trans-Retinyl Oleate, or 9-cis-Retinyl Stearate-d5—introduces systematic errors that compromise quantitative accuracy. First, the deuterium label position matters: 9-cis-Retinyl Oleate-[d17] carries the isotopic label exclusively on the oleate fatty acyl chain (C11–C18) , whereas alternatives like 9-cis-Retinol-d5 are ring-labeled on the retinoid backbone . Upon ester hydrolysis during sample workup, the d17 label tracks the liberated fatty acid fragment, a feature not replicated by retinoid-ring-labeled standards. Second, the magnitude of the mass shift is consequential: the +17 Da shift separates the internal standard from the M+2 natural-abundance isotopologue of the unlabeled analyte that can interfere when using d4- or d5-labeled standards [1]. Third, the 9-cis geometric configuration is the biologically relevant isomer for RXR-mediated signaling pathways and visual chromophore regeneration [2]; all-trans-retinyl ester standards cannot serve as chromatographic retention time mimics for the 9-cis isomer in isomer-resolving HPLC methods [3].

Quantitative Differentiation Evidence for 9-cis-Retinyl Oleate-[d17] Relative to Closest Analogues


Oleate-Chain-Specific Deuterium Labeling Enables Fragment-Level Mass Tracking Not Achievable with Retinoid-Ring-Labeled Standards

9-cis-Retinyl Oleate-[d17] incorporates all seventeen deuterium atoms on the oleate fatty acyl chain at positions 11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18, as confirmed by the IUPAC name provided in the BOC Sciences product specification . In contrast, 9-cis-Retinol-d5 (Cayman Chemical Item No. 41345) carries deuterium on the retinoid ring system , while 9-cis-Retinyl Stearate-d5 carries only five deuterium atoms on the stearate moiety . Upon ester hydrolysis—a common step in sample preparation or in vivo metabolism—the d17 label of 9-cis-Retinyl Oleate-[d17] remains covalently attached to the liberated oleic acid-d17 fragment (nominal mass shift remains +17 Da on the fatty acid), enabling independent MS/MS monitoring of the fatty acid hydrolysis product. The retinoid-ring-labeled standards lose their ability to track the fatty acid moiety post-hydrolysis, as the deuterium label remains on the retinol fragment rather than the fatty acid .

Stable isotope labeling Mass spectrometry Retinoid metabolism

+17 Da Mass Shift Provides Superior Separation from Endogenous M+2 Isotopologues Compared to d4/d5 Deuterated Retinoid Standards

9-cis-Retinyl Oleate-[d17] exhibits a monoisotopic mass of 567.583 Da, representing a +17.109 Da shift from the unlabeled analog (MW 550.474 Da) . Commercially available deuterated retinoid internal standards with fewer label incorporations—such as retinyl acetate-d4 (MW 332.51, Δm ≈ +4 Da) and 9-cis-retinyl stearate-d5 (Δm ≈ +5 Da)—produce mass shifts that fall within the natural-abundance M+2 isotopologue envelope of the unlabeled analyte, particularly for compounds with molecular weights exceeding 500 Da where the [M+2]⁺ peak abundance (from ¹³C₂ and ¹⁸O contributions) can reach 3–5% of the monoisotopic peak [1]. The +17 Da shift positions the internal standard well outside the M+2 and M+4 isotopologue clusters, reducing the risk of ion suppression or cross-talk interference in selected reaction monitoring (SRM) transitions [2]. Multi-deuterium labeling can cause chromatographic retention time shifts in reversed-phase LC; however, the hydrophobic oleate chain dominates retention behavior, and the deuterium incorporation on the aliphatic chain minimizes the relative polarity perturbation compared to ring-deuterated analogs [2].

Isotope dilution mass spectrometry Internal standard selection Bioanalytical method validation

9-cis Isomer Exhibits Measurably Distinct Enzyme Hydrolysis Kinetics in Retinal Pigment Epithelium vs. 11-cis and All-trans Isomers

In a direct substrate specificity study using bovine retinal pigment epithelium (RPE) membranes, Mata et al. (1998) quantified the hydrolysis rates of four geometric isomers of retinyl palmitate by retinyl ester hydrolase (REH) activity [1]. The specific activities were: 11-cis-retinyl palmitate, 1.7 nmol/min/mg protein; 9-cis-retinyl palmitate, 0.1–0.3 nmol/min/mg; 13-cis-retinyl palmitate, 0.1–0.3 nmol/min/mg; and all-trans-retinyl palmitate, 0.1–0.3 nmol/min/mg. This represents an approximately 6- to 17-fold preference for the 11-cis isomer over the 9-cis isomer. Additionally, the same study demonstrated that the rate of hydrolysis varies with the fatty acyl moiety: among 11-cis-retinyl esters, palmitate was the preferred substrate, with oleate and linoleate esters exhibiting measurably lower hydrolysis rates [1]. The 9-cis isomer thus possesses distinct enzyme kinetics that are not interchangeable with 11-cis or all-trans isomers in functional assays. The patent literature further establishes that 9-cis-retinyl esters, including 9-cis-retinyl oleate, serve as prodrugs for 9-cis-retinal, which binds to opsin to form iso-rhodopsin and can bypass the RPE65 isomerase blockade in Leber congenital amaurosis models [2].

Retinoid metabolism Visual cycle Retinyl ester hydrolase

Isocratic Adsorption HPLC Achieves Baseline Resolution of 9-cis-Retinyl Oleate from Co-Eluting Retinyl Esters (Palmitate, Stearate, Linoleate)

A validated isocratic adsorption HPLC method with a recycling system, reported by Gotye Publishing (1989), achieved chromatographic separation of all-trans-, 13-cis-, 11-cis-, and 9-cis-retinyl esters of palmitate, stearate, oleate, palmitoleate, and linoleate with short retention times and high sensitivity [1]. The method demonstrated that retinyl oleate, retinyl palmitate, and retinyl stearate exhibit distinct retention times under identical isocratic conditions, enabling individual quantification in complex tissue extracts. In application to small tissue samples (tongue, trachea, inner ear), retinyl palmitate was identified as the predominant ester, followed by retinyl stearate and oleate, confirming that the oleate ester represents a minor but distinct component of the endogenous retinyl ester pool [1]. The chromatographic resolution of geometric isomers (9-cis vs. all-trans vs. 11-cis vs. 13-cis) of the same fatty acyl ester is a prerequisite for accurate quantification, as co-elution of isomers leads to peak area overestimation [2].

Chromatographic separation Retinyl ester isomers Method validation

Endogenous Abundance Profile: Retinyl Oleate Represents a Tissue-Specific Minor Ester Requiring a Matched Internal Standard for Accurate Quantification

Endogenous retinyl ester composition varies substantially by tissue and species. In ferret serum, retinyl oleate constitutes approximately 5% of total circulating retinyl esters, compared to retinyl stearate (56%) and retinyl palmitate (33%) [1]. In ferret liver, retinyl oleate accounts for approximately 19% of stored retinyl esters, versus retinyl palmitate (51%) and retinyl stearate (16%) [1]. In cow's milk, retinyl oleate represents 34.4% of total retinyl esters, second only to retinyl palmitate at 41.7% [2]. These data demonstrate that retinyl oleate is not a trace component but a quantitatively significant species in certain biological matrices, and its abundance relative to other retinyl esters is matrix-dependent. Accurate quantification therefore demands a matched internal standard—9-cis-Retinyl Oleate-[d17]—rather than a surrogate deuterated retinyl palmitate or stearate that would exhibit different extraction recovery and ionization efficiency due to differing fatty acyl chain length and unsaturation [3].

Tissue retinoid profiling Endogenous abundance Quantitative accuracy

Optimal Application Scenarios for 9-cis-Retinyl Oleate-[d17] Based on Quantitative Differentiation Evidence


Isotope Dilution LC-MS/MS Quantification of 9-cis-Retinyl Oleate in Retinal Tissue and RPE Samples

In studies quantifying endogenous retinyl ester pools in retinal pigment epithelium or whole retina—where the 9-cis isomer is biologically relevant for visual chromophore regeneration [1]—9-cis-Retinyl Oleate-[d17] serves as the optimal internal standard. Its matched geometric configuration (9-cis) and fatty acyl identity (oleate) ensure co-elution with the endogenous analyte, while the +17 Da mass shift eliminates interference from M+2 natural-abundance isotopologues that plague d4/d5-labeled standards . The oleate-chain-specific deuterium labeling further enables independent monitoring of the fatty acid fragment post-hydrolysis, a critical feature when studying REH enzyme kinetics where differential hydrolysis rates of 9-cis vs. 11-cis esters (0.1–0.3 vs. 1.7 nmol/min/mg) must be accurately measured [2].

Metabolic Tracing of 9-cis-Retinoid Prodrugs in Retinal Degeneration Therapy Models

9-cis-Retinyl esters, including 9-cis-retinyl oleate, are investigated as oral prodrugs for bypassing RPE65 isomerase deficiency in Leber congenital amaurosis (LCA) and retinitis pigmentosa models [1]. 9-cis-Retinyl Oleate-[d17] enables pharmacokinetic tracing of the administered prodrug and its metabolites (9-cis-retinol, 9-cis-retinal, 9-cis-retinoic acid) without interference from endogenous all-trans retinoids, which dominate the systemic retinoid pool. The fatty acyl chain labeling ensures that the deuterium tag remains detectable even after ester hydrolysis, allowing simultaneous quantification of the intact ester and its hydrolysis products in a single LC-MS/MS run .

Method Validation for Multi-Retinyl Ester Profiling in Nutritional and Dairy Research

In food and nutritional matrices where retinyl oleate constitutes a major fraction of total retinyl esters—such as bovine milk (34.4% of total retinyl esters) [1]—accurate quantification requires an internal standard that matches the oleate ester structure. The validated isocratic adsorption HPLC method demonstrated that retinyl oleate, palmitate, stearate, and linoleate elute as distinct peaks . 9-cis-Retinyl Oleate-[d17] provides a chromatographically matched internal standard for the oleate ester peak, while alternative deuterated retinyl palmitate or stearate standards would introduce differential recovery errors due to chain-length-dependent extraction efficiency and ionization response [2].

Dual-Fragment MS/MS Assays for Simultaneous Retinoid and Fatty Acid Tracking

For research protocols that employ in-source collision-induced dissociation (CID) to simultaneously monitor the retinyl cation (m/z 269) and the fatty acid fragment, 9-cis-Retinyl Oleate-[d17] uniquely provides isotopic labeling on both the intact precursor ion (m/z 567.6 → m/z 269 for the retinyl fragment, and m/z 567.6 → m/z 300.3 for the oleate-d17 fragment, compared to m/z 283.3 for unlabeled oleate) [1]. This dual-fragment labeling is not achievable with ring-deuterated standards such as 9-cis-Retinol-d5, where the fatty acid fragment remains unlabeled. The +17 Da shift on the oleate fragment ensures unambiguous identification of the internal standard channel in SRM mode .

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